1-phenyl-1,2-diazinane-3,6-dione
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Overview
Description
1-phenyl-1,2-diazinane-3,6-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two nitrogen atoms and a phenyl group attached to one of the nitrogen atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-1,2-diazinane-3,6-dione can be synthesized through the reaction of 2-hydrazinyl-4-aryl-1,3-thiazole with succinic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1,2-diazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenyl group or nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted diazinane derivatives.
Scientific Research Applications
1-phenyl-1,2-diazinane-3,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, making them useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-1,2-diazinane-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-phenyl-1,2-diazinane-3,6-dione can be compared with other diazinane derivatives:
1,3-diazinane: This isomer has nitrogen atoms at the 1 and 3 positions, leading to different chemical properties and reactivity.
1,4-diazinane (piperazine): This isomer is more commonly known and widely used in pharmaceuticals and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives offer a wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61446-43-3 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-phenyldiazinane-3,6-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13) |
InChI Key |
LVGKXNPVUJDONV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(NC1=O)C2=CC=CC=C2 |
Purity |
95 |
solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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